1-Isopropyl-2-aminofluorene

Description

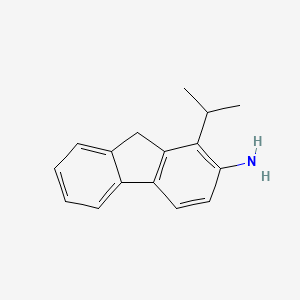

Structure

2D Structure

3D Structure

Properties

CAS No. |

389104-57-8 |

|---|---|

Molecular Formula |

C16H17N |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

1-propan-2-yl-9H-fluoren-2-amine |

InChI |

InChI=1S/C16H17N/c1-10(2)16-14-9-11-5-3-4-6-12(11)13(14)7-8-15(16)17/h3-8,10H,9,17H2,1-2H3 |

InChI Key |

MAKSBDOQZGIISL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=CC2=C1CC3=CC=CC=C32)N |

Origin of Product |

United States |

Advanced Chemical Reactions and Derivatization Strategies of 1 Isopropyl 2 Aminofluorene

Transformations of the Amine Functional Group

The primary amino group at the C2 position is the most nucleophilic and reactive site in the molecule, making it a prime target for a variety of derivatization strategies.

The nucleophilic nitrogen atom of 1-isopropyl-2-aminofluorene readily engages in reactions with various electrophiles, leading to the formation of stable amide, alkylamine, and sulfonamide derivatives, respectively.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base to neutralize the acid byproduct. The resulting N-acylated products are valuable intermediates in organic synthesis. Lipase-catalyzed asymmetric acylation has also been explored for resolving racemic amines, a technique that could be applicable to derivatives of this compound. researchgate.net

Alkylation: Direct alkylation can be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines, or even quaternary ammonium (B1175870) salts. Reductive amination offers a more controlled alternative for producing secondary amines.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is robust and widely used to protect the amine group or to introduce specific functionalities. Copper-mediated C-H sulfonylation has been demonstrated on benzoic acid derivatives, indicating the expanding scope of sulfonylation reactions in complex molecules. rsc.org

| Reaction Type | Typical Reagent | General Product |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) | N-(1-isopropyl-9H-fluoren-2-yl)acetamide |

| Alkylation | Methyl iodide (CH₃I) | N-methyl-1-isopropyl-9H-fluoren-2-amine (and poly-alkylated products) |

| Sulfonylation | Toluenesulfonyl chloride (TsCl) | N-(1-isopropyl-9H-fluoren-2-yl)-4-methylbenzenesulfonamide |

As a primary amine, the lone pair of electrons on the nitrogen atom can accept a proton from an acid, leading to the formation of an ammonium salt. This acid-base reaction is a fundamental property of the molecule.

The equilibrium of this protonation is dependent on the pH of the solution and the pKa of the conjugate acid. The resulting ammonium salts typically exhibit increased water solubility compared to the parent amine. The study of protonation dynamics is crucial for understanding the behavior of amino-containing compounds in various environments. researchgate.netdntb.gov.ua The formation of N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts from related compounds highlights the synthesis of stable quaternary ammonium structures. researchgate.net The synthesis of N-alkyl quaternary ammonium salts is often achieved by heating a heteroaromatic base with an alkylating agent. mdpi.com

Modifications of the Fluorene (B118485) Ring System

The fluorene backbone, while generally stable due to its aromaticity, can undergo substitution reactions, allowing for further functionalization. The positions of these modifications are dictated by the directing effects of the existing amino and isopropyl substituents.

Electrophilic Aromatic Substitution (SEAr): The aromatic rings of the fluorene system are susceptible to attack by electrophiles. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present. wikipedia.org The amino group (-NH₂) is a powerful activating group and an ortho, para-director, while the isopropyl group is a weakly activating group and also an ortho, para-director. Given the positions of these groups, electrophilic attack is predicted to occur at specific locations on the fluorene ring. Important SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Predicted Substitution Sites |

|---|---|---|---|---|

| Amino (-NH₂) | C2 | Strongly Activating | Ortho, Para | C3 (ortho) |

| Isopropyl (-CH(CH₃)₂) | C1 | Weakly Activating | Ortho, Para | C8 (para-like), C4 (hindered ortho) |

The combined directing effects suggest that the C3 position is the most likely site for electrophilic substitution due to strong activation from the adjacent amino group.

Nucleophilic Aromatic Substitution (SNAr): This type of reaction is generally challenging on electron-rich aromatic systems like fluorene. wikipedia.orgchemistrysteps.com SNAr typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgchemistrysteps.comacs.org Therefore, this compound would first need to be modified, for instance by nitration and halogenation, before it could undergo SNAr. Transition-metal-free strategies have been developed for the defluorinative cross-coupling of organic fluorides with amines. nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com For this compound, these reactions could be employed by first introducing a halide (e.g., Br, I) onto the fluorene ring via electrophilic aromatic substitution. The resulting aryl halide can then participate in a variety of coupling reactions.

Suzuki-Miyaura Coupling: Reaction of an aryl halide derivative with a boronic acid or ester in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of an aryl halide with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium and copper-catalyzed reaction between an aryl halide and a terminal alkyne.

Furthermore, the amine group can act as a directing group to facilitate C-H activation at the ortho position (C3), allowing for direct functionalization without prior halogenation. Such strategies are increasingly important for atom-economical synthesis. researchgate.netrsc.org

Cycloaddition and Condensation Reactions for Novel Architectures

The reactive sites of this compound can also participate in reactions that build larger, more complex molecular frameworks.

Cycloaddition Reactions: In a cycloaddition, two or more unsaturated molecules combine to form a cyclic product. wikipedia.org While the aromatic fluorene system is generally not reactive in common thermal cycloadditions like the Diels-Alder reaction, its derivatives can be employed in more specialized cycloadditions. For instance, conversion of the amine to a diazonium salt could lead to the formation of a benzyne-type intermediate, which could then be trapped in a [4+2] or [2+2] cycloaddition. Enamines, which could be formed from a derivative of the title compound, are known to participate in various cycloaddition reactions. rsc.orgtaylorfrancis.com Photochemical [2+2] cycloadditions are also a viable pathway for creating strained four-membered rings. libretexts.org

Condensation Reactions: A condensation reaction involves the joining of two molecules with the elimination of a small molecule, typically water. libretexts.org The primary amine of this compound is highly suitable for condensation reactions with aldehydes and ketones. This reaction results in the formation of an imine (or Schiff base), which involves the creation of a carbon-nitrogen double bond. This imine linkage can be stable or can be subsequently reduced to form a stable secondary amine. Such reactions are fundamental in building complex heterocyclic structures, as demonstrated by the condensation of 2-aminobenzohydrazide with various carbonyl compounds to form hydrazones and quinazolines. lookchem.com

Synthesis of Heterocyclic Systems Incorporating the Fluorene Skeleton

The primary amino group of this compound serves as a key functional handle for the construction of various heterocyclic rings fused to or incorporating the fluorene skeleton. Such derivatizations are of significant interest for creating novel compounds with potential applications in materials science and medicinal chemistry. While specific examples of heterocyclic synthesis starting directly from this compound are not extensively detailed in publicly available literature, established synthetic methodologies for aromatic amines can be applied to predict viable reaction pathways.

One common strategy involves the reaction of the amine with dicarbonyl compounds or their equivalents to form five- or six-membered heterocyclic rings. For instance, a Skraup synthesis or a modified version could potentially be employed to construct a quinoline (B57606) ring system fused to the fluorene core. This would involve reacting this compound with α,β-unsaturated aldehydes or ketones, or a mixture of glycerol, sulfuric acid, and an oxidizing agent.

Another plausible approach is the Paal-Knorr synthesis for the formation of pyrrole (B145914) derivatives. This would entail the reaction of this compound with a 1,4-dicarbonyl compound. The reaction proceeds via the formation of a di-imine intermediate, followed by cyclization and dehydration to yield the corresponding N-substituted pyrrole.

Furthermore, the synthesis of imidazole (B134444) derivatives can be envisioned through reactions with α-haloketones followed by cyclization with a source of ammonia (B1221849) or a primary amine, or through multicomponent reactions involving an aldehyde and another amine. The resulting fluorene-containing imidazoles could exhibit interesting photophysical or biological properties.

These proposed synthetic routes, summarized in the table below, represent potential strategies for the derivatization of this compound into complex heterocyclic systems. The specific reaction conditions would require optimization to account for the steric hindrance and electronic effects of the isopropyl-substituted fluorene moiety.

| Heterocyclic System | General Reaction Type | Potential Reactants with this compound |

| Quinoline | Skraup Synthesis | Glycerol, Sulfuric Acid, Oxidizing Agent |

| Pyrrole | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione) |

| Imidazole | Debus Synthesis | Glyoxal, Aldehyde, Ammonia |

Formation of Schiff Bases and Related Imine Derivatives

The reaction of the primary amine group of this compound with aldehydes and ketones provides a straightforward route to the synthesis of Schiff bases, also known as imines. sphinxsai.comnih.govresearchgate.net These compounds, characterized by a carbon-nitrogen double bond, are versatile intermediates in organic synthesis and have been investigated for a wide range of applications. sphinxsai.com

The general synthesis of Schiff bases from this compound involves the condensation reaction with a suitable aldehyde or ketone, typically under acid catalysis. nih.gov The reaction proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net The specific conditions, such as the choice of solvent and catalyst, can influence the reaction rate and yield. For instance, the synthesis of bis-Schiff bases from the related compound 2-aminofluorene (B1664046) has been successfully achieved by reacting it with dialdehydes in absolute ethanol (B145695) with the addition of acetic acid as a catalyst. This methodology can be adapted for the synthesis of Schiff bases from this compound.

A variety of aldehydes and ketones can be employed in this reaction, leading to a diverse library of Schiff base derivatives. The electronic and steric properties of the carbonyl compound will affect the reactivity and the properties of the resulting imine. Aromatic aldehydes, for example, tend to form more stable, conjugated Schiff bases compared to aliphatic aldehydes. nih.gov

The table below provides examples of potential Schiff bases that could be synthesized from this compound and various carbonyl compounds, based on established synthetic protocols for related aromatic amines.

| Carbonyl Compound | Product Name |

| Benzaldehyde | N-(phenylmethylidene)-1-isopropyl-9H-fluoren-2-amine |

| Salicylaldehyde | 2-(((1-isopropyl-9H-fluoren-2-yl)imino)methyl)phenol |

| Acetone | N-(propan-2-ylidene)-1-isopropyl-9H-fluoren-2-amine |

| Glutaraldehyde | N,N'-(pentane-1,5-diylidene)bis(1-isopropyl-9H-fluoren-2-amine) |

The characterization of these Schiff bases would typically involve spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, to confirm the formation of the C=N bond (azomethine group), and nuclear magnetic resonance (NMR) spectroscopy to elucidate the full molecular structure.

Structural Elucidation and Conformational Analysis of 1 Isopropyl 2 Aminofluorene Derivatives

Computational Approaches to Molecular Conformation and Dynamics

Density Functional Theory (DFT) Based Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the structural and electronic properties of molecules. worldscientific.comchemrxiv.orgacs.org The B3LYP functional combined with the 6-31G(d,p) basis set is a commonly employed level of theory for the geometry optimization and vibrational frequency calculations of organic molecules, providing a good balance between accuracy and computational cost. worldscientific.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-isopropyl-2-aminofluorene, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles.

Vibrational analysis is subsequently performed on the optimized geometry. This calculation not only confirms that the structure is a true minimum (i.e., no imaginary frequencies) but also provides the harmonic vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the calculated structure. The vibrational modes are often analyzed using Potential Energy Distribution (PED) to provide a detailed assignment of the calculated frequencies to specific molecular motions. researchgate.net

Table 1: Theoretical Vibrational Frequencies and Assignments for this compound (Illustrative Data)

| Frequency (cm⁻¹) | Assignment (PED) |

| 3450 | N-H asymmetric stretching |

| 3360 | N-H symmetric stretching |

| 3050 | Aromatic C-H stretching |

| 2965 | Isopropyl C-H asymmetric stretching |

| 2870 | Isopropyl C-H symmetric stretching |

| 1620 | NH₂ scissoring |

| 1580 | Aromatic C=C stretching |

| 1460 | Isopropyl CH₃ asymmetric bending |

| 1385 | Isopropyl CH₃ symmetric bending |

| 1250 | Aromatic C-N stretching |

| 820 | Aromatic C-H out-of-plane bending |

Note: This data is illustrative and based on typical vibrational frequencies for similar functional groups.

Theoretical and Computational Investigations into Reactivity and Electronic Structure

Modeling of Supramolecular Interactions and Host-Guest Chemistry

Theoretical Studies of Inclusion Complex Formation

Currently, there is a notable absence of publicly available scientific literature detailing the theoretical and computational investigations specifically focused on the inclusion complex formation of 1-Isopropyl-2-aminofluorene. While extensive research exists on the formation of inclusion complexes with a variety of guest molecules, including other fluorene (B118485) derivatives like 2-aminofluorene (B1664046), specific studies on the isopropyl-substituted variant are not found in the current body of published research. researchgate.net

The formation of inclusion complexes, typically with host molecules such as cyclodextrins, is a subject of significant interest in computational chemistry. nih.govmdpi.com These studies often employ molecular docking and molecular dynamics simulations to predict the most stable orientation of the guest molecule within the host cavity. mdpi.com Quantum mechanical calculations are then frequently used to determine the binding energies and elucidate the nature of the intermolecular interactions that stabilize the complex. researchgate.net

General methodologies for studying such complexes involve assessing the geometric fit of the guest within the host and analyzing the energetic favorability of the inclusion process. For instance, studies on similar aromatic compounds have shown that the hydrophobic cavity of cyclodextrins can encapsulate nonpolar moieties, leading to the formation of stable complexes. nih.govoatext.com However, without specific computational data for this compound, any discussion on its behavior remains speculative.

Non-Covalent Interaction (NCI) Analysis and Energy Decomposition

Detailed Non-Covalent Interaction (NCI) analysis and energy decomposition studies specifically for this compound are not available in the current scientific literature. These computational techniques are powerful tools for understanding the nature and magnitude of non-covalent interactions that govern molecular recognition and complex formation. researchgate.netnih.gov

NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. nih.gov This method is instrumental in identifying the specific regions of a molecule that participate in stabilizing interactions. eurjchem.com

Energy decomposition analysis (EDA) complements NCI analysis by quantifying the different physical contributions to the total interaction energy. researchgate.net A typical EDA scheme partitions the interaction energy into components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This breakdown provides a deeper understanding of the driving forces behind the formation of a molecular complex. mdpi.com

While the principles of NCI and EDA are well-established and have been applied to a wide range of molecular systems, including other fluorene derivatives, the absence of specific studies on this compound means that a detailed analysis of its non-covalent interaction profile and the energetic components of its potential complexes cannot be provided at this time. nih.govmdpi.com Such investigations would be valuable for understanding its chemical behavior and potential applications.

Applications in Advanced Organic Synthesis and Materials Science

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The development of effective chiral ligands is fundamental to asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. The structural rigidity and functionalizability of the fluorene (B118485) backbone make it an attractive scaffold for designing such ligands. The amino group in 2-aminofluorene (B1664046) derivatives provides a crucial attachment point for introducing phosphorus-containing moieties or for constructing more complex amine-based ligands, which are pivotal in coordinating with transition metals to form active and selective catalysts. nih.govresearchgate.net

The synthesis of chiral aminophosphine (B1255530) ligands often begins with enantiopure amine building blocks which are reacted with chlorophosphines. researchgate.net In the context of a 2-aminofluorene core, the primary amine serves as a nucleophile to displace a halide from a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh2), to form a P-N bond. researchgate.net This reaction is a common strategy for creating a wide array of phosphine-amine ligands. nih.gov The substituents on both the fluorene skeleton and the phosphorus atom can be systematically varied to fine-tune the steric and electronic properties of the resulting ligand, which is critical for achieving high enantioselectivity in catalytic reactions. nih.govresearchgate.net

P-stereogenic phosphines, where the phosphorus atom itself is a chiral center, represent a particularly effective class of ligands for asymmetric catalysis. nih.gov The synthesis of these ligands is often complex, but the use of chiral synthons can simplify the process. nih.gov Aminophosphines derived from scaffolds like 1-isopropyl-2-aminofluorene can serve as precursors to these advanced ligands. The inherent chirality from a resolved aminofluorene could direct the stereochemistry during the formation of the P-stereogenic center, leading to ligands with superior performance in inducing asymmetry. nih.govnih.gov

Chiral aminophosphine ligands are widely employed in a variety of metal-catalyzed enantioselective transformations, including hydrogenation, hydroformylation, and allylic substitution reactions. researchgate.netresearchgate.net For instance, rhodium complexes bearing chiral aminophosphine ligands have shown potential in the asymmetric hydroformylation of olefins like styrene (B11656) and vinyl acetate (B1210297), yielding chiral aldehydes with significant enantiomeric excess (ee) and high regioselectivity. researchgate.net

The performance of a catalyst is directly linked to the structure of its ligand. The table below illustrates typical results from rhodium-catalyzed asymmetric hydroformylation using generic chiral aminophosphine ligands, highlighting the potential for ligands derived from a this compound framework. The combination of steric bulk (from the isopropyl group and the fluorene structure) and the electronic nature of the ligand would be expected to influence both conversion rates and enantioselectivity. researchgate.netnih.gov

Table 1: Representative Performance of Chiral Aminophosphine Ligands in Rh-Catalyzed Asymmetric Hydroformylation

| Substrate | Ligand Type | Conversion (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Styrene | Chiral Aminophosphine | >95 | 89:11 | 51 |

| Vinyl Acetate | Chiral Aminophosphine | >95 | 96:4 | 48 |

Data is representative of performance for chiral aminophosphine ligands in similar catalytic systems. researchgate.net

Components for Optoelectronic and Functional Materials

Fluorene and its derivatives are highly regarded in materials science due to their exceptional photophysical properties, including high photoluminescence quantum yields and good thermal stability. mdpi.com These characteristics make them ideal candidates for use in organic electronics and sensor technology. The amino group at the C2 position can be readily modified, allowing for the tuning of electronic properties and the introduction of specific functionalities for targeted applications. mdpi.commdpi.com

Fluorene-based polymers and small molecules are extensively used as emitters or host materials in OLEDs, particularly for blue light emission, owing to their wide energy band gaps. mdpi.comnih.gov The incorporation of amine functionalities onto the fluorene core is a common strategy to develop hole-transporting materials (HTMs). mdpi.com The nitrogen atom's lone pair of electrons can increase the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating more efficient injection of holes from the anode into the emissive layer of the OLED. mdpi.com

The general structure of this compound provides a foundational block for more complex molecules used in OLEDs. For example, the amino group can be arylated through reactions like the Buchwald-Hartwig coupling to attach other aromatic groups, thereby extending the π-conjugation of the molecule and further tuning its electronic and charge-transport properties. mdpi.com This modification is crucial for creating efficient and stable host materials for phosphorescent emitters or for developing new emissive materials themselves. nih.govrsc.org The properties of such materials are highly dependent on their molecular structure, as summarized in the table below.

Table 2: Influence of Amine Functionalization on Fluorene-Based OLED Materials

| Property | Effect of Amine Functionalization | Rationale |

|---|---|---|

| HOMO Energy Level | Generally Increased (less negative) | The electron-donating nature of the nitrogen atom raises the HOMO energy. mdpi.com |

| Hole-Transport Ability | Often Improved | Facilitates more efficient injection and transport of positive charge carriers (holes). mdpi.com |

| Emission Color | Can be tuned (Red-shifted) | Extending conjugation through amine derivatization can lower the energy gap, shifting emission to longer wavelengths. mdpi.com |

| Thermal Stability | Generally High | The rigid fluorene core imparts good thermal and morphological stability to the material. mdpi.commdpi.com |

The inherent fluorescence of the fluorene core makes its derivatives excellent candidates for the development of chemical sensors. nih.govrsc.org The amino group in 2-aminofluorene derivatives can act as a binding site for analytes or as a key component in a signaling mechanism. rsc.orgnih.gov For example, the nitrogen atom can coordinate with metal ions. This interaction can alter the photophysical properties of the fluorene molecule, leading to a detectable change in fluorescence intensity or color (a "turn-on" or "turn-off" response). rsc.orgnih.gov

One common sensing mechanism is Photoinduced Electron Transfer (PeT). In the unbound state, the lone pair of electrons on the amino group can quench the fluorescence of the fluorene core. Upon binding to a target analyte, such as a proton (in pH sensing) or a metal ion, this electron transfer process is inhibited, causing a significant enhancement in fluorescence emission. rsc.org 2-aminofluorene has been incorporated into more complex structures, such as triazole-based organosilanes, to create highly selective and sensitive fluorescent sensors for metal ions like Fe(III). rsc.org The development of such probes is a growing field, with applications in environmental monitoring and biological imaging. mdpi.comrsc.org

Advanced Building Blocks in Complex Molecule Synthesis

A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger, more complex structure. enamine.netchemistryworld.com this compound, with its defined structure and reactive amino group, serves as an advanced building block for constructing a variety of functional molecules. researchgate.net The fluorene unit provides a rigid, photoactive core, while the amino group offers a versatile handle for further chemical transformations.

For instance, the primary amine can undergo a wide range of reactions, including acylation, alkylation, diazotization, and transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov This allows for the integration of the aminofluorene moiety into polymers, dendrimers, or macrocycles. In polymer synthesis, bifunctional fluorene monomers are used to create conjugated polymers with applications in organic electronics. tue.nl Similarly, the aminofluorene unit can be used as a key intermediate in the multi-step synthesis of pharmaceuticals or complex natural products, where the fluorene core might impart specific biological activities or conformational constraints. mdpi.commdpi.com The versatility of the 2-aminofluorene scaffold makes it a valuable component in the synthetic chemist's toolbox for creating novel, function-inspired materials and molecules. researchgate.net

Despite a comprehensive search for scientific literature, detailed information regarding the specific applications of the chemical compound This compound in advanced organic synthesis and materials science is not extensively available in publicly accessible resources. While the existence of this compound is confirmed through its Chemical Abstracts Service (CAS) registry number (389104-57-8), dedicated research articles or detailed experimental data outlining its use as a precursor for multi-step synthetic sequences or in the construction of diverse organic scaffolds are scarce.

General studies on related fluorene derivatives suggest that the fluorene core is a valuable scaffold in the development of functional materials and complex organic molecules. The unique electronic and photophysical properties of the fluorene system make it an attractive building block. Functionalization with amino and alkyl groups, such as the isopropyl group, can be strategically employed to modulate these properties and to provide reactive sites for further chemical transformations.

In principle, a compound like this compound could serve as a versatile intermediate in organic synthesis. The amino group could be transformed into a wide array of other functional groups or used as a directing group for subsequent reactions on the aromatic core. The isopropyl group, in turn, could influence the solubility and solid-state packing of resulting materials. However, without specific published research on this compound, any discussion of its applications remains speculative.

Due to the lack of specific and detailed research findings in the scientific literature concerning this compound, it is not possible to provide a thorough and scientifically accurate article on its applications in advanced organic synthesis and materials science as requested.

Chemical Interactions in Biological Systems Mechanistic and Structural Focus

Covalent Adduct Formation with Nucleic Acids

The critical initiating event in the biological activity of many aromatic amines is their covalent binding to DNA, forming DNA adducts. These lesions can distort the DNA helix, interfere with replication and transcription, and lead to mutations if not repaired. ontosight.ai

Following metabolic activation, aminofluorenes form several types of DNA adducts, with the majority of binding occurring at the C8 and N2 positions of guanine (B1146940) residues. The most prevalent adduct formed from 2-aminofluorene (B1664046) is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). ontosight.ainih.gov For the acetylated parent compound, 2-acetylaminofluorene, three major adducts have been identified:

N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): A bulky adduct where the acetyl group remains attached.

N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): The deacetylated form, which is also a major lesion. nih.gov

3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): A minor adduct formed at the exocyclic amino group of guanine. semanticscholar.org

The specific structures of these adducts have been extensively characterized. The dG-C8-AF adduct typically retains the normal anti glycosidic bond conformation of the deoxyguanosine base within the DNA helix. In contrast, the bulkier dG-C8-AAF adduct induces a significant conformational change, forcing the guanine base into a syn conformation. This rotation around the glycosidic bond leads to a major distortion of the DNA helix, often referred to as the "base displacement" or "insertion-denaturation" model, where the fluorene (B118485) moiety intercalates into the DNA stack and the modified guanine is displaced into the major groove. nih.govnih.gov It is anticipated that 1-isopropyl-2-aminofluorene would form analogous adducts, primarily at the C8 position of guanine, with the isopropyl group adding to the steric bulk of the lesion.

Table 1: Major DNA Adducts of 2-Aminofluorene and 2-Acetylaminofluorene This table summarizes the primary DNA adducts identified from the metabolism of 2-aminofluorene and its acetylated form.

| Adduct Name | Abbreviation | Attachment Site on Deoxyguanosine | Parent Compound |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | dG-C8-AF | C8 Position | 2-Aminofluorene |

| N-(deoxyguanosin-8-yl)-2-acetylaminofluorene | dG-C8-AAF | C8 Position | 2-Acetylaminofluorene |

| 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene | dG-N2-AAF | N2 Position | 2-Acetylaminofluorene |

Adduct Formation: The formation of aminofluorene-DNA adducts is not a direct reaction but requires a multi-step process of metabolic activation. The chemical mechanism proceeds as follows:

N-hydroxylation: The initial and rate-limiting step is the oxidation of the exocyclic amino group by cytochrome P450 enzymes to form a more reactive N-hydroxy metabolite (e.g., N-hydroxy-2-aminofluorene). nih.gov

Esterification: The N-hydroxy intermediate is further activated by esterification, commonly through O-acetylation by N-acetyltransferases (NATs) or O-sulfonation by sulfotransferases (SULTs). This creates a highly unstable ester (e.g., N-acetoxy-2-aminofluorene).

Nitrenium Ion Formation: The unstable ester spontaneously breaks down, losing the acetate (B1210297) or sulfate (B86663) group to form a highly electrophilic nitrenium ion (Ar-NH+).

Nucleophilic Attack: This reactive nitrenium ion is the ultimate electrophile that attacks electron-rich, nucleophilic sites in the DNA. The C8 position of guanine is the most frequent target due to its high nucleophilicity, resulting in the formation of the dG-C8-AF or dG-C8-AAF adducts. nih.gov

Repair Processes: The bulky, helix-distorting adducts formed by aminofluorenes are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.gov The NER machinery is responsible for repairing a wide range of DNA lesions that disrupt the double helix. In prokaryotes, this process is well-characterized and involves the UvrABC nuclease system:

Damage Recognition: The UvrA and UvrB proteins scan the DNA for structural distortions. Upon finding a lesion like a dG-C8-AAF adduct, the UvrA protein dissociates, and a stable UvrB-DNA pre-incision complex is formed. nih.gov

Incision: The UvrC protein is recruited to the complex and makes two incisions in the damaged strand, one several nucleotides to the 5' side and another to the 3' side of the adduct. nih.gov

Excision and Synthesis: The short, single-stranded fragment containing the adduct is removed by the UvrD helicase. DNA polymerase I then fills the resulting gap using the undamaged strand as a template, and DNA ligase seals the final nick to complete the repair process.

Studies have shown that both dG-C8-AF and dG-C8-AAF adducts are substrates for the UvrABC system, although the efficiency of repair can differ based on the extent of helix distortion caused by the specific adduct. nih.gov

Enzymatic Transformations and Biotransformation Pathways

The biotransformation of aminofluorenes is a complex interplay between metabolic activation (toxification) and detoxification pathways, mediated primarily by Phase I and Phase II enzymes.

Two principal enzyme families are responsible for the metabolic fate of aminofluorenes:

Cytochrome P450s (CYPs): These heme-containing monooxygenases, located primarily in the endoplasmic reticulum of liver cells, catalyze the initial Phase I oxidation reactions. For aromatic amines, the key reaction is N-hydroxylation, which converts the relatively inert amine into the proximate carcinogenic metabolite, an N-hydroxyarylamine. nih.govufl.edu Members of the CYP1A subfamily, particularly CYP1A2, are known to be highly efficient in catalyzing the N-oxidation of 2-aminofluorene and 2-acetylaminofluorene. researchgate.net CYPs can also catalyze ring-hydroxylation at various positions on the fluorene structure, which are generally considered detoxification pathways leading to more easily excretable phenolic metabolites. nih.gov

N-Acetyltransferases (NATs): These cytosolic Phase II enzymes play a crucial and dual role in the metabolism of aromatic amines.

N-acetylation (Detoxification): NATs can acetylate the parent amine (e.g., converting 2-aminofluorene to 2-acetylaminofluorene). This is often a detoxification step, as the acetylated compound may be less readily N-hydroxylated by CYPs.

O-acetylation (Activation): More critically, NATs can catalyze the O-acetylation of the N-hydroxy metabolite formed by CYPs. This reaction forms a highly reactive N-acetoxy ester, which rapidly generates the DNA-reactive nitrenium ion. nih.gov This final activation step is often what determines the extent of DNA adduct formation.

Therefore, the balance between CYP-mediated N-hydroxylation and NAT-mediated N- and O-acetylation is a critical determinant of whether this compound would be detoxified or activated to a DNA-damaging species.

Table 2: Key Enzymes in the Biotransformation of Aminofluorenes This table outlines the major enzymes, their catalytic functions, and the nature of the resulting metabolic products in the context of aminofluorene bioactivation and detoxification.

| Enzyme Family | Specific Function | Substrate | Product | Metabolic Role |

| Cytochrome P450 (CYP) | N-hydroxylation | 2-Aminofluorene (AF) | N-hydroxy-2-aminofluorene | Activation |

| Cytochrome P450 (CYP) | Ring-hydroxylation | 2-Aminofluorene (AF) | Hydroxylated fluorenes | Detoxification |

| N-Acetyltransferase (NAT) | N-acetylation | 2-Aminofluorene (AF) | 2-Acetylaminofluorene (AAF) | Detoxification |

| N-Acetyltransferase (NAT) | O-acetylation | N-hydroxy-2-aminofluorene | N-acetoxy-2-aminofluorene | Activation |

In the context of aminofluorene-DNA interactions, "rearrangement" primarily refers to the significant conformational changes induced in the DNA structure upon adduct formation, rather than a classic enzyme-catalyzed rearrangement of the aminofluorene molecule itself. The structure of the adduct dictates these conformational outcomes, which in turn influences its biological processing by enzymes involved in DNA repair and replication.

As previously mentioned, the two major C8-guanine adducts adopt different conformations. The deacetylated dG-C8-AF adduct causes relatively minor perturbation of the DNA helix and largely maintains the B-DNA structure with the modified guanine in the standard anti conformation. In this arrangement, the fluorene moiety resides in the major groove of the DNA. nih.gov

In stark contrast, the acetylated dG-C8-AAF adduct catalyzes a significant structural rearrangement of the local DNA helix. The steric hindrance from the acetyl group promotes the rotation of the guanine base from the anti to the syn conformation. This torsional strain is relieved by the insertion of the bulky fluorene ring system into the DNA helix, displacing the modified guanine base out of the stack. This "base displacement" model represents a profound structural rearrangement of the DNA duplex, creating a localized region of denaturation that is a strong signal for recognition by NER proteins but also a significant block to DNA polymerases. nih.gov The differential ability of DNA polymerase I to bypass these lesions—where the less distorting AF adduct is more easily bypassed than the AAF adduct—is a direct consequence of these distinct structural rearrangements. nih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are optimal for synthesizing 1-Isopropyl-2-aminofluorene with high purity?

- Methodological Answer : Synthesis typically involves alkylation of 2-aminofluorene using isopropyl halides or alcohols under controlled conditions. Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

- Characterization using -NMR and -NMR to confirm substitution patterns, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- IR Spectroscopy : Identify primary amine (-NH) stretches (~3300–3500 cm) and aromatic C-H bending modes (~700–900 cm) .

- UV-Vis Spectroscopy : Compare absorbance maxima (e.g., ~290 nm for fluorene derivatives) with computational predictions using TD-DFT to assess conjugation effects .

- X-ray Crystallography : Resolve molecular geometry and confirm steric effects of the isopropyl group (if single crystals are obtainable) .

Advanced Research Questions

Q. What mechanisms underlie the potential genotoxicity of this compound, and how can they be experimentally evaluated?

- Methodological Answer :

- In Vitro Assays : Use Ames tests (Salmonella typhimurium strains TA98/TA100) to assess mutagenicity. Compare results with structural analogs (e.g., 2-aminofluorene) to infer metabolic activation pathways .

- DNA Adduct Analysis : Employ -postlabeling to detect covalent DNA adducts in mammalian cell lines (e.g., HepG2), followed by HPLC-MS/MS for quantification .

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying pH conditions?

- Methodological Answer :

- pH-Dependent Kinetic Studies : Perform nucleophilic substitution reactions at controlled pH (2–12) to map reactivity trends. Use stopped-flow spectroscopy for real-time monitoring .

- Computational Modeling : Apply density functional theory (DFT) to calculate protonation states and transition-state energies, correlating with experimental rate constants .

Q. What computational strategies are effective in predicting the environmental persistence of this compound?

- Methodological Answer :

- QSAR Modeling : Use EPI Suite or OPERA to estimate biodegradation half-lives and bioaccumulation factors based on logP and molecular volume .

- Ab Initio Calculations : Simulate hydrolysis pathways (e.g., base-catalyzed cleavage of the amino group) using Gaussian or ORCA software .

Q. How can stereoisomerism in this compound derivatives impact pharmacological activity, and what separation techniques are recommended?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with ethanol/n-hexane mobile phases to resolve enantiomers .

- Pharmacodynamic Profiling : Test isolated isomers in receptor-binding assays (e.g., aryl hydrocarbon receptor) to correlate stereochemistry with activity .

Data Presentation Guidelines

- Tables : Include comparative data (e.g., reaction yields, spectroscopic peaks) with error margins and statistical significance (p-values).

- References : Prioritize peer-reviewed journals (e.g., Acta Crystallographica , NIST Chemistry WebBook ) and avoid non-academic sources like commercial databases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.